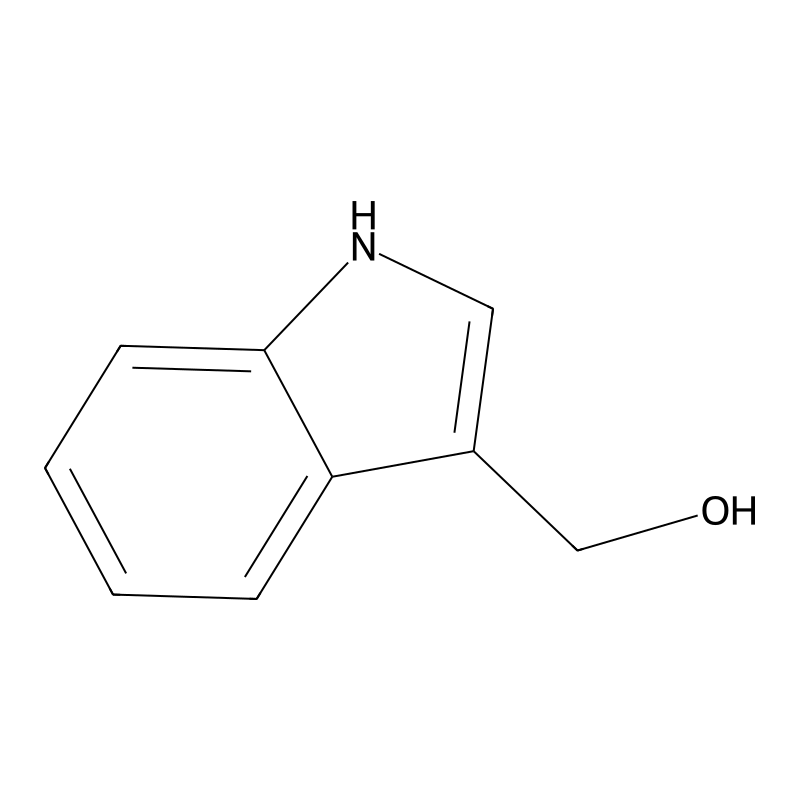

Indole-3-Carbinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

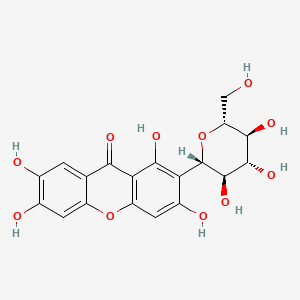

Biosynthesis Pathway of I3C from Glucobrassicin

The conversion of glucobrassicin to I3C is a core defense mechanism in cruciferous plants. The diagram below illustrates this hydrolysis pathway.

Diagram 1: The enzymatic hydrolysis of glucobrassicin to I3C, triggered by tissue damage.

This process occurs when the plant's cellular structure is compromised, bringing the substrate (glucobrassicin) into contact with the enzyme myrosinase [1] [2]. The initial hydrolysis product, an unstable isothiocyanate, rapidly reacts with water to form the final, stable I3C compound [2].

Quantitative Data on I3C in Plants

The content of I3C and its precursor glucobrassicin varies significantly across plant species, tissues, and growth stages, which is a critical consideration for sourcing and research.

Table 1: Glucosinolate and I3C Content in Brassica Plants

| Species/Variable | Tissue | Reported Content | Notes & Reference |

|---|---|---|---|

| Glucobrassicin (GSL) | |||

| Brassica napus (Rapeseed) | Seed | 10.8–57.9 µmol/g | Aliphatic GSLs often dominate in seeds [3]. |

| Brassica napus (Rapeseed) | Leaf | 0.6–6.9 µmol/g | Indole GSLs often more abundant in leaves than seeds [3]. |

| This compound (I3C) | |||

| Brassica napus (Rapeseed) | Seedling (Stems) | Up to 48.8 µg/g FW | Content peaks at 9 weeks post-sowing [4]. |

| Brassica napus (Rapeseed) | Seedling (Roots) | Relatively Low | Lower accumulation compared to aerial parts [4]. |

Natural variation is substantial, as seen in a study of seven Brassicaceae species where total glucosinolate content varied widely among individuals, populations, and species [5].

Key Experimental Protocols for Analysis

For researchers aiming to study or manipulate this pathway, several established methodologies are available.

Table 2: Key Experimental Approaches for I3C and Glucobrassicin Research

| Methodology | Application | Protocol Details |

|---|---|---|

| Genetic Mapping (QTL) | Identifying genes controlling I3C content. | Use a mapping population (e.g., Doubled Haploid lines). Phenotype I3C content in seedlings and genotype with molecular markers. Perform linkage analysis to locate chromosomal regions (QTLs) [4]. |

| Gene Co-expression Analysis | Finding regulators of glucosinolate biosynthesis. | Use RNA-seq data to construct a regulatory network. Identify transcription factors (e.g., BnaA07.ERF019, BnaA07.NAC92) whose expression correlates with I3C levels and GSL biosynthesis genes [4]. |

| Molecular Docking | Validating enzyme-substrate interactions in silico. | Use 3D protein structures (e.g., IGMT enzymes). Dock the glucobrassicin molecule and calculate binding energy to predict and validate functional relationships [4]. |

| Extraction & Purification | Isolating natural glucosinolates from biomass. | Macerate plant material in water or aqueous solvents at lower temperatures to prevent GSL degradation. Purify via liquid chromatography [3]. |

The experimental workflow for a genetic study, from growing plant material to validating gene function, can be summarized as follows.

Diagram 2: A genetic research workflow for identifying genes regulating I3C content.

Research Considerations

- Instability of I3C: I3C is highly unstable in neutral and acidic conditions, rapidly dimerizing to 3,3'-Diindolylmethane (DIM). This is a major challenge for its direct pharmacological application and for maintaining efficacy during storage [6].

- Bioavailability Challenges: Both I3C and DIM face issues with low solubility and rapid metabolism, which limit their bioavailability. Research into formulation strategies like encapsulation is ongoing to overcome these hurdles [6].

References

- 1. Synthetic Methodologies and Therapeutic Potential of Indole-3 ... [pmc.ncbi.nlm.nih.gov]

- 2. Glucobrassicin [en.wikipedia.org]

- 3. Glucosinolates: Natural Occurrence, Biosynthesis ... [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Trait Loci Identification and Candidate Genes ... [pmc.ncbi.nlm.nih.gov]

- 5. Glucosinolate diversity in seven field-collected Brassicaceae ... [journals.plos.org]

- 6. 3,3′-Diindolylmethane and this compound: potential ... [cancerci.biomedcentral.com]

Experimental Insights & Research Protocols

For a researcher, understanding the experimental models and methodologies used to elucidate these mechanisms is crucial. The following table outlines key approaches from recent studies.

| Research Focus | In Vivo / In Vitro Models | Key Experimental Methods & Protocols | Key Findings/Readouts |

|---|---|---|---|

| Anti-Cancer Effects (Colorectal Cancer) | In Vitro: Human CRC cell lines (RKO, HT29, etc.); In Vivo: Xenograft models in immunocompetent mice [1]. | Cell Proliferation: CCK-8 assay; Clonogenicity: Colony formation assay; Migration: Wound healing assay; Gene Expression: RT-qPCR for PTEN; Immunophenotyping: IHC for CD8+ T cells [1]. | I3C inhibited proliferation, migration; upregulated tumor suppressor PTEN; enhanced CD8+ T cell infiltration; synergized with anti-PD1 therapy [1]. |

| Neuroprotection (Cerebral Ischemia) | In Vivo: Rat model of Middle Cerebral Artery Occlusion (MCAO); In Vitro: HAPI microglia cells under Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) [2]. | Infarct Volume: TTC staining; Neurological Function: mNSS score; Apoptosis: TUNEL staining, PCR/Western for Bax, Bcl-2, Caspases; Inflammation: RT-qPCR for IL-1β, IL-6, IL-4, IL-10 [2]. | I3C reduced infarct size, improved neurological scores, inhibited apoptosis, shifted microglia from pro-inflammatory (M1) to anti-inflammatory (M2) state [2]. |

| Metabolic Reprogramming (Prostate) | In Vivo: Pten knockout mouse model of prostate tumorigenesis [3]. | Metabolomics: Untargeted LC-MS analysis of prostate tissue; Pathway Analysis: Identification of altered metabolic pathways [3]. | I3C significantly impacted pyrimidine metabolism, arginine/proline metabolism, and the citrate cycle, suggesting a mechanism for its anti-cancer effects [3]. |

| Antioxidant/Pro-oxidant Activity | In Vitro: Porcine ovary and kidney homogenates [4]. | Lipid Peroxidation Assay: Measurement of MDA + 4-HDA using LPO-586 kit; Pro-oxidant Challenge: FeSO4 and H2O2 (Fenton reaction substrates) [4]. | I3C showed antioxidant effects at high oxidative stress but pro-oxidant effects at high doses (10-20 mM) under low oxidative stress [4]. |

Visualizing the Core Signaling Pathways

The following diagram synthesizes the primary molecular mechanisms of I3C and DIM into a core signaling network, illustrating their multi-targeted action.

Core signaling network of I3C and DIM, showing multi-targeted actions across key cellular processes.

Pharmacokinetics and Research Considerations

A comprehensive technical guide must address the pharmacokinetic properties and current research limitations of I3C.

- Bioavailability and Metabolism: I3C has low (10-35%) and highly variable bioavailability, while DIM is slightly more predictable but also has low bioavailability (1-20%) [5] [6]. I3C is rapidly metabolized in the stomach to DIM and other acid condensation products. I3C has a short plasma half-life (1-2 hours), while DIM's is longer (4-8 hours) [5] [6]. Both compounds are metabolized by hepatic phase I and II enzymes and excreted via feces and urine [5] [6].

- The Dual Antioxidant/Pro-oxidant Nature: The action of I3C is highly context-dependent. It can act as an antioxidant under high oxidative stress conditions but may exhibit pro-oxidant effects at high doses (e.g., 10-20 mM) when oxidative stress is low [4]. This duality is critical for designing therapeutic applications.

- Current Research Status and Future Directions: The current evidence for the protective effects of I3C and DIM is primarily from preclinical studies [5] [6]. There is a pressing need for large-scale clinical trials to validate these findings in humans. A major challenge remains improving the bioavailability of these compounds to achieve desirable therapeutic effects [5] [6].

References

- 1. Indole-3-carbinol prevented tumor progression and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (I3C) reduces apoptosis and improves ... [nature.com]

- 3. Dietary phytochemical this compound regulates metabolic ... [pubmed.ncbi.nlm.nih.gov]

- 4. Two Faces of this compound—Analysis of Lipid ... [mdpi.com]

- 5. Unveiling the Multifaceted Pharmacological Actions of Indole ... [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling the Multifaceted Pharmacological Actions of ... [mdpi.com]

ADME of Indole-3-Carbinol (I3C) and 3,3'-Diindolylmethane (DIM)

The table below summarizes the key ADME characteristics of I3C and its major metabolite, DIM.

| Parameter | Indole-3-Carbinol (I3C) | 3,3'-Diindolylmethane (DIM) |

|---|---|---|

| Absorption | Rapidly absorbed from the gastrointestinal tract [1]. Chemically unstable in acidic stomach environment [2]. | Formed in the stomach from I3C; itself is then absorbed [1] [3]. |

| Distribution | In mice, distributed to kidney, liver, heart, and brain; highest levels in liver [1]. In trout, radioactivity (from 3H-I3C) accumulated in the liver [4]. | Detected in plasma, liver, and other tissues in equilibrium with plasma [1]. In a human trial, reliably detected in prostate tissue (mean 14.2 ng/g) and plasma (mean 9.0 ng/mL) [5]. |

| Metabolism | Extensive and rapid acid-catalyzed condensation in the stomach, forming a complex mixture of oligomers including DIM, LTR (a trimer), and Indolo[3,2-b]carbazole (ICZ) [1] [3]. Minor oxidative pathways to indole-3-carboxaldehyde and indole-3-carboxylic acid [1]. | DIM is a major metabolite of I3C. It undergoes further metabolism to mono- and di-hydroxylated forms, as well as sulfate and glucuronide conjugates [6] [7]. |

| Excretion | In rats, major route is fecal excretion (likely via bile) [1]. In rainbow trout, excreted via urine/gills (25% of dose in 72 hrs) and bile (5% of dose) [4]. | Information on the specific excretion of DIM is less clear but is presumed to follow similar pathways as other I3C-derived metabolites. |

| Bioavailability & Key Challenges | Very low and unpredictable systemic bioavailability as the parent compound. It is undetectable in human plasma after oral administration due to rapid conversion [3] [2]. It is also photo- and thermo-sensitive [2]. | Higher and more consistent bioavailability compared to I3C. However, it still faces challenges of rapid metabolism and elimination [2]. Its formation from I3C is variable. |

The metabolic pathway and key biological activities of I3C and its derivatives can be visualized as follows:

Figure 1: The metabolic fate and biological activity of I3C and its derivatives. After ingestion, the glucosinolate precursor is hydrolyzed to I3C, which rapidly condenses in the acidic stomach to form bioactive compounds like DIM and ICZ, responsible for the observed health effects [1] [3].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of key methodologies from the literature.

- Analytical Technique - LC-MS/MS for DIM Quantification:

- Method: High-performance liquid chromatography with tandem mass spectrometric detection.

- Application: Used to determine DIM concentration in human plasma and prostate tissue. Plasma samples were centrifuged, and aliquots stored at -80°C. Prostate tissue (250-500 mg) was snap-frozen and stored at -80°C until analysis [5].

- In Vivo Dosing and Sampling (Mice):

- Protocol: Mice were administered I3C by gavage at 250 mg/kg.

- Sample Collection: Blood and tissues (liver, kidney, heart, lung, brain) were collected at various time points.

- Findings: I3C was rapidly absorbed, with peak plasma concentration within 15 minutes, but fell below the detection limit after 1 hour. DIM was detected in plasma 15 minutes after I3C dosing and remained quantifiable for up to 6 hours [1].

- Use of Radiolabeled Compound (Rainbow Trout):

- Protocol: Fasted rainbow trout were given [5-3H]I3C either in diet or by single oral gavage (40 mg/kg).

- Sample Analysis: Radioactivity was measured in stomach, gut, water (reflecting gill/urinary excretion), bile, and liver over 72 hours. High-performance liquid chromatography identified radiolabelled species in the liver [4].

Key Mechanisms and Research Implications

The biological effects of I3C are largely mediated by its acid condensation products, which influence several cellular pathways:

- Aryl Hydrocarbon Receptor (AhR) Pathway: Condensation products like ICZ are potent ligands for AhR. Upon binding, the AhR complex translocates to the nucleus and binds to Xenobiotic Response Elements (XRE), upregulating genes for various cytochrome P450 enzymes (e.g., CYP1A1) and some phase II enzymes [3]. This can alter the metabolism of steroids, drugs, and carcinogens.

- Nrf2 Pathway: Both I3C and DIM can activate the transcription factor Nrf2. This leads to its dissociation from its inhibitor Keap1, translocation to the nucleus, and binding to the Antioxidant Response Element (ARE), inducing the expression of a battery of cytoprotective and antioxidant genes [3].

Figure 2: Core signaling pathways activated by I3C metabolites. DIM and ICZ trigger cellular responses by activating the AhR and Nrf2 transcription factors, leading to the upregulation of detoxification and antioxidant genes [3].

The primary research implication is the critical challenge of low and variable bioavailability. The instability of I3C and the complex nature of its metabolite mixture complicate the attribution of specific biological effects to a single compound. Consequently, current research focuses on developing novel formulations—such as encapsulation in nanoparticles or liposomes and the use of absorption-enhanced DIM (BR-DIM)—to improve solubility, stability, and delivery [5] [2].

References

- 1. NTP Technical Report on the Toxicology Studies of Indole-3 ... [ncbi.nlm.nih.gov]

- 2. 3,3′-Diindolylmethane and this compound: potential ... [cancerci.biomedcentral.com]

- 3. This compound | Linus Pauling Institute [lpi.oregonstate.edu]

- 4. In vivo disposition of the natural anti-carcinogen indole-3 ... [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-androgenic activity of absorption-enhanced 3, 3 [pmc.ncbi.nlm.nih.gov]

- 6. Benzo[a]pyrene toxicokinetics in humans following dietary ... [pmc.ncbi.nlm.nih.gov]

- 7. Benzo[a]pyrene toxicokinetics in humans following dietary ... [sciencedirect.com]

Source and Formation of Indole-3-carbinol

I3C is not present in intact cruciferous vegetables but is formed through an enzymatic process when plant cells are damaged. The table below summarizes the key concepts.

| Aspect | Detail | Technical Context / Implication |

|---|---|---|

| Direct Precursor | Glucobrassicin (an indole glucosinolate) [1] | Primary storage molecule in plant cells. |

| Formation Process | Enzymatic Hydrolysis [1] | Cell damage (chewing, cutting) allows myrosinase contact with glucobrassicin. |

| Key Enzyme | Myrosinase (β-thioglucosidase) [1] [2] | Catalyzes glucobrassicin hydrolysis. Cooking inactivates myrosinase. |

| Common Food Sources | Broccoli, Brussels sprouts, cabbage, cauliflower, kale, collard greens [1] [3] [4] | Glucobrassicin levels vary by vegetable type/cultivar [5]. |

The initial hydrolysis of glucobrassicin produces an unstable intermediate, which subsequently breaks down to form I3C [1]. When cruciferous vegetables are cooked, the plant myrosinase is inactivated. In this case, the generation of I3C from glucobrassicin can still occur in the colon due to the myrosinase activity of intestinal microbiota, though to a lesser extent [1].

Metabolism and Bioactivation

Upon ingestion, I3C itself is not highly bioavailable. In the acidic environment of the stomach, it undergoes a rapid and complex condensation reaction, forming a mixture of biologically active oligomers [1] [5].

Figure 1: The metabolic pathway of Indole-3-carbinol from its precursor to its active acid condensation products.

The most prominent and well-studied acid condensation product is 3,3'-Diindolylmethane (DIM) [1] [5]. Studies indicate that after oral administration of I3C, DIM is detected in plasma while the parent I3C is not, confirming that these condensation products are the primary systemically available bioactive compounds [1].

Quantitative Data on Glucobrassicin in Vegetables

The potential I3C yield from the diet depends on the glucobrassicin content of the vegetables consumed. The following table provides concentration ranges found in common cruciferous vegetables.

| Vegetable | Glucobrassicin Content (μmol/100 g Fresh Weight) |

|---|---|

| Broccoli | 42.2 - 71.7 [5] |

| Brussels Sprouts | 327.8 - 469.4 [5] |

| Cauliflower | 18.8 - 104.7 [5] |

| Kale | 44.2 - 102.3 [5] |

| Collard Greens | 67.2 - 165.3 [5] |

| Kohlrabi | 27.7 [5] |

| Mustard Greens | 4.2 - 12.2 [5] |

Table 1: Glucobrassicin content in common cruciferous vegetables. Data sourced from the NTP Technical Report [5].

Based on these dietary intakes, the estimated daily consumption of I3C from food is relatively low. In the United States, daily intake is estimated to be 2.6 mg or less, while intakes from other diets, such as in Japan, can range up to 112 mg per day [5]. In contrast, clinical studies investigating I3C as a supplement typically use doses between 200-400 mg per day [4] [5].

Key Biological Activities and Experimental Evidence

The biological effects of I3C and its metabolites are complex and context-dependent, with research highlighting several key mechanisms.

Modulation of Carcinogen Metabolism

I3C and DIM can modulate the expression and activity of Phase I and Phase II biotransformation enzymes through two primary pathways [1]:

- Aryl Hydrocarbon Receptor (AhR) Pathway: I3C condensation products, particularly ICZ, are potent ligands for AhR. Activation of AhR leads to its translocation to the nucleus and the upregulation of genes involved in xenobiotic metabolism, including certain Cytochrome P450 (CYP) enzymes [1].

- Nrf2-Dependent Pathway: I3C and DIM can activate the transcription factor Nrf2, which binds to the Antioxidant Response Element (ARE). This induces the expression of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) [1].

The net effect of these modulations can be a increased detoxification and elimination of potential carcinogens, though the outcome can be complex due to the dual roles of some enzymes [1].

Hormonal and Cell Signaling Pathways

- Anti-estrogenic Effects: I3C and DIM can influence estrogen metabolism by shifting it toward the production of less potent metabolites (e.g., 2-hydroxyestrone over 16-alpha-hydroxyestrone) [4]. They also inhibit the expression of the aromatase enzyme (CYP19) in estrogen-responsive breast cells [1].

- Direct Effects on Cancer Cells: Preclinical studies show that I3C and its derivatives can affect multiple signaling pathways dysregulated in cancer, leading to cell cycle arrest (notably at the G1/S phase), induction of apoptosis, and inhibition of cell proliferation, migration, and angiogenesis [1] [3] [2].

Experimental Considerations & Protocols

Research on I3C presents specific methodological challenges and considerations:

- Bioavailability: Due to the low bioavailability of I3C itself, many observed effects in vivo are likely mediated by its condensation products, especially DIM [1]. This necessitates careful interpretation of studies that administer I3C directly to cells in culture, where the acidic environment required for condensation may not be present.

- Dose and Timing: The effects of I3C are highly dose-dependent. Furthermore, the timing of exposure in relation to carcinogen challenge in animal models can determine whether I3C acts as a tumor inhibitor or promoter, cautioning against its indiscriminate use [1].

- In Vitro Model Protocol: A typical protocol for studying the direct effects of I3C on cancer cell lines involves:

- Culturing cells (e.g., LNCaP prostate cancer cells, MCF-7 breast cancer cells) in appropriate medium [3] [2].

- Treating cells with I3C dissolved in DMSO (with final DMSO concentration <0.1% as vehicle control) at various concentrations (often in the range of 50-400 µM) and for different time periods (24-72 hours) [2].

- Assessing endpoints such as cell viability (MTT assay), cell cycle distribution (flow cytometry), apoptosis (Annexin V staining), and protein/gene expression (western blot, qPCR) [3] [2].

Research Conclusions and Cautions

While population studies suggest an association between high cruciferous vegetable intake and lower cancer risk, evidence from human trials with I3C supplements is limited and inconsistent [3]. The U.S. National Toxicology Program (NTP) has conducted comprehensive toxicology studies on I3C, and while the data are not fully conclusive for humans, they underscore the need for caution [5]. Key points from the research include:

- Dual Potential: I3C can exhibit both cancer-preventive and tumor-promoting properties depending on the experimental context, timing, and dose [1] [6].

- Recommendation for Source: Many experts recommend obtaining I3C through the consumption of whole cruciferous vegetables rather than high-dose supplements, as the chemopreventive effects may plateau and not require large quantities [4] [6].

- Safety Profile: I3C is generally well-tolerated in the short term in clinical trials, but long-term safety data is lacking. Due to its effects on estrogen metabolism and cytochrome P450 enzymes, it has the potential to interact with medications like birth control pills, tamoxifen, and clozapine [4] [6]. Pregnant women are advised against using I3C supplements due to findings of developmental abnormalities in animal studies [4].

References

- 1. - Indole - 3 | Linus Pauling Institute | Oregon State University Carbinol [lpi.oregonstate.edu]

- 2. Biomedical application of this compound: A mini-review [sciencedirect.com]

- 3. This compound [en.wikipedia.org]

- 4. This compound as a dietary supplement | Research Starters [ebsco.com]

- 5. NTP Technical Report on the Toxicology Studies of Indole-3 ... [ncbi.nlm.nih.gov]

- 6. - Indole - 3 | Memorial Sloan Kettering Cancer Center Carbinol [mskcc.org]

Comprehensive Technical Guide: Molecular Targets and Signaling Pathways of Indole-3-Carbinol (I3C)

Introduction to Indole-3-Carbinol (I3C): Sources and Basic Properties

This compound (I3C) is a naturally occurring phytochemical derived from the hydrolysis of glucobrassicin, an indole glucosinolate found in cruciferous vegetables such as broccoli, Brussels sprouts, cabbage, and cauliflower. When plant tissues are damaged through chopping or chewing, the enzyme myrosinase catalyzes the conversion of glucobrassicin to I3C [1] [2]. In the acidic environment of the stomach, I3C undergoes condensation to form various biologically active oligomers, with 3,3'-diindolylmethane (DIM) being the most prominent and well-studied derivative [3] [4]. This conversion presents considerable challenges for research and therapeutic applications due to I3C's inherent instability and variable bioavailability.

The pharmacokinetic profile of I3C reveals significant limitations that must be considered in experimental design and potential clinical applications. I3C has low and highly variable bioavailability (10-35%), a short plasma half-life (1-2 hours), and becomes undetectable in plasma shortly after administration [3] [4]. In contrast, DIM demonstrates slightly better bioavailability characteristics with a longer half-life of 4-8 hours [3]. After I3C administration, DIM is detectable in plasma within 15 minutes and remains quantifiable for up to 6 hours in mice models, while human studies show DIM detection for up to 12 hours following I3C ingestion [4]. These pharmacokinetic challenges have prompted the development of various formulation strategies, including nanoparticle encapsulation and lipid-based delivery systems, to enhance stability and bioavailability [4].

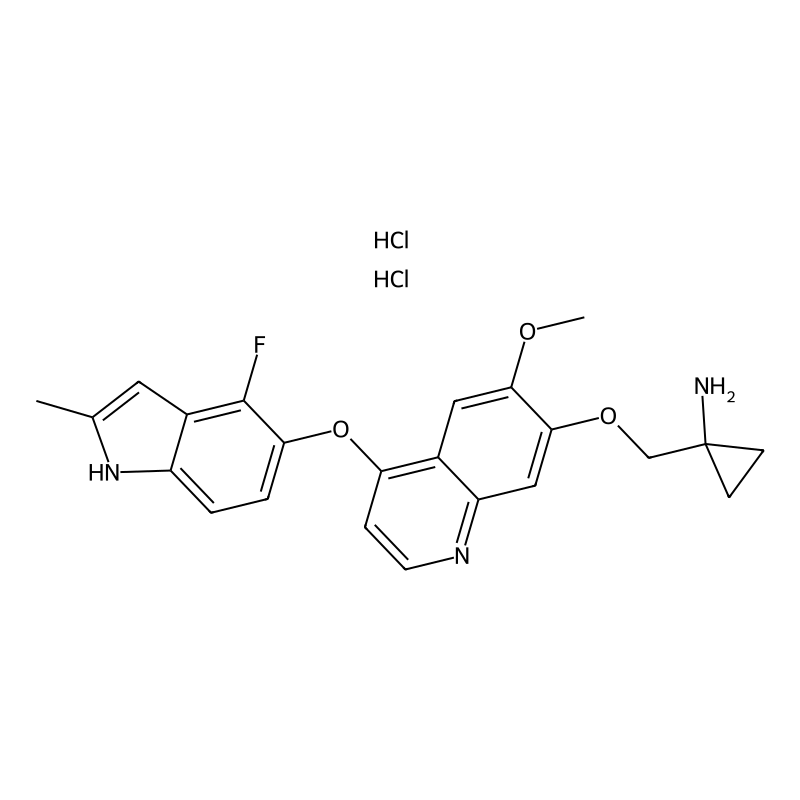

Molecular Targets of I3C

I3C and its primary derivative DIM interact with numerous molecular targets, influencing multiple cellular processes including carcinogen metabolism, cell cycle regulation, apoptosis, and hormone signaling. The table below systematically categorizes the key molecular targets of I3C and their functional consequences.

Table 1: Key Molecular Targets of this compound (I3C) and 3,3'-Diindolylmethane (DIM)

| Target Category | Specific Molecular Targets | Functional Consequences | Experimental Evidence |

|---|---|---|---|

| Transcription Factors | NF-κB, Sp1, ER, AR, AhR, Nrf2 | Modulates gene expression related to proliferation, inflammation, and detoxification [5] [6] [2]. | In vitro cancer cell lines; in vivo animal models [5] [6]. |

| Cell Cycle Regulators | p21, p27, Rb protein, Cyclin-dependent kinases | Induces cell cycle arrest, particularly at G1 phase [5] [6]. | Breast, prostate, and colon cancer cell lines [5] [1]. |

| Apoptosis Regulators | Bax, Bcl-2, Cytochrome C | Promotes mitochondrial apoptosis pathway [5] [6]. | Multiple cancer cell lines; xenograft models [5] [4]. |

| Ubiquitin Ligases | NEDD4, WWP1 (HECT family E3 ligases) | Inhibits viral egression, potential anticancer activity [1] [7]. | SARS-CoV-2 studies, cancer models [1] [7]. |

| Metabolic Enzymes | CYP1A1, CYP1A2, CYP1B1, CYP19 (Aromatase) | Alters estrogen metabolism, inhibits estrogen synthesis [2]. | Liver cells, breast cancer cell lines [2]. |

| Detoxification Enzymes | GST, NQO-1, HO-1 (via Nrf2 activation) | Enhances elimination of carcinogens and oxidative stress response [2]. | Liver cancer cells, prostate cancer models [2]. |

I3C Signaling Pathways and Mechanisms of Action

I3C exerts its biological effects through the modulation of multiple interconnected signaling pathways. The following diagram illustrates the core mechanistic pathways through which I3C and DIM function:

Figure 1: Core Signaling Pathways of I3C and DIM - This diagram illustrates the key molecular pathways modulated by I3C and its derivative DIM, including the Nrf2/ARE pathway for detoxification, AhR/XRE pathway for metabolizing enzyme regulation, cell fate control mechanisms, and antiviral activity through HECT E3 ligase inhibition.

The multifaceted mechanisms of I3C action can be categorized into several interconnected pathways:

Transcription Factor Modulation: I3C and DIM directly influence several nuclear transcription factors including NF-κB, Sp1, estrogen receptor, and androgen receptor, which explains their downstream effects on cell proliferation, apoptosis, and hormone signaling [5] [6]. The aryl hydrocarbon receptor (AhR) pathway activation leads to increased expression of cytochrome P450 enzymes (CYP1A1, CYP1A2) and phase II detoxifying enzymes, enhancing carcinogen elimination [2].

Nrf2-Mediated Antioxidant Response: I3C and DIM activate the Nrf2/ARE pathway, resulting in the upregulation of antioxidant and detoxifying enzymes including glutathione S-transferases (GSTs), NAD(P)H quinone oxidoreductase 1 (NQO-1), and heme oxygenase 1 (HO-1) [2]. This pathway plays a crucial role in cellular defense against oxidative stress and electrophilic toxins.

Cell Cycle and Apoptosis Regulation: I3C targets multiple components of cell cycle control, including upregulation of p21 and p27 and modulation of retinoblastoma protein function, leading to G1 cell cycle arrest [5] [6]. Additionally, I3C promotes apoptosis through modulation of the Bax/Bcl-2 ratio and cytochrome C release [5].

Antiviral Mechanism: Recent research has revealed that I3C and its derivatives act as potent natural inhibitors of HECT family E3 ubiquitin ligases (including NEDD4 and WWP1), which are hijacked by viruses like SARS-CoV-2 for replication and egress [1] [7]. This inhibition underlies the observed antiviral activity against SARS-CoV-2 and its variants.

Quantitative Data on I3C Potency and Efficacy

The biological effects of I3C and DIM have been quantified across various experimental models. The table below summarizes key quantitative data from preclinical studies:

Table 2: Quantitative Data on I3C and DIM Biological Activity Across Experimental Models

| Experimental Model | Compound | Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|---|

| SARS-CoV-2 (in vitro) | I3C | 16.67 μM | Significant antiviral effect in pre-treatment protocol | [7] |

| Human subjects | I3C | 400-1200 mg (single dose) | DIM detected in plasma (Cmax: <100 to 500-600 ng/mL) | [4] [2] |

| Mice (toxicity) | I3C | 550 mg/kg (i.g.), 250 mg/kg (i.p.) | No death or abnormal toxic symptoms | [7] |

| High-fat diet mice | DIM | Not specified | Regulation of carbohydrate metabolism enzymes | [3] |

| Cancer cell lines | I3C/DIM | Varies by cell type | Induction of G1 cell cycle arrest and apoptosis | [5] [1] |

| Rodent models | I3C | 100-750 mg/kg | Modulation of cholesterol metabolism | [3] |

Experimental Protocols for Studying I3C Mechanisms

Assessment of Antiviral Activity Against SARS-CoV-2

Purpose: To evaluate the antiviral efficacy of I3C against SARS-CoV-2 replication [7].

Cell Models:

- Vero E6 cell line (African green monkey kidney cells)

- Human Lung Organoids (hLORGs) for physiologically relevant models

Treatment Protocols:

- Pre-treatment: Administer I3C 1 hour before SARS-CoV-2 infection

- Co-treatment: Apply I3C concomitantly with infection

- Post-treatment: Apply I3C 1 hour after infection

Compound Preparation: Prepare I3C using a 3-fold decreasing concentration scale ranging from 50 μM to 0.069 μM in appropriate vehicle (DMSO concentration should not exceed 0.1%).

Infection Parameters: Use SARS-CoV-2 at MOI (Multiplicity of Infection) = 0.001. Assess antiviral activity 72 hours post-infection by quantifying viral-induced cytopathic effects (CPE) and viral replication.

Gene Expression Analysis: Evaluate immunity-related gene expression (IFNβ, IFNγ1, IFIT1, TRIM22, MX2, CXCL10, IL-6, TNF-α) in hLORGs via RT-qPCR 72 hours after I3C treatment at 16.7 μM.

Evaluation of Cell Cycle Arrest and Apoptosis Induction

Purpose: To determine the effects of I3C on cell cycle progression and apoptosis in cancer cell lines [5] [1].

Cell Lines: Breast cancer cells (MCF-7, MDA-MB-231), prostate cancer cells (LNCaP, PC-3), or other relevant cancer cell lines.

Treatment: Expose cells to I3C or DIM at concentrations ranging from 50-200 μM for 24-72 hours.

Cell Cycle Analysis:

- Harvest cells and fix in 70% ethanol at -20°C for 2 hours

- Treat with RNase A (100 μg/mL) at 37°C for 30 minutes

- Stain with propidium iodide (50 μg/mL)

- Analyze DNA content using flow cytometry

- Quantify cell distribution in G0/G1, S, and G2/M phases

Apoptosis Assessment:

- Annexin V-FITC/propidium iodide double staining

- Measure mitochondrial membrane potential using JC-1 dye

- Analyze caspase-3/7 activation using fluorogenic substrates

- Evaluate Bax/Bcl-2 ratio via Western blotting

Molecular Analysis: Examine expression of cell cycle regulators (p21, p27, cyclin D1, CDK4) and apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) through Western blotting.

Analysis of Estrogen Metabolism Modulation

Purpose: To investigate the effects of I3C on estrogen metabolism and estrogen receptor signaling [2].

Cell Models: Estrogen-responsive breast cancer cells (MCF-7, T47D) or aromatase-expressing cells.

Treatment: Incubate cells with I3C or DIM (50-150 μM) for 24-72 hours with or without estrogen stimulation.

Aromatase (CYP19) Activity Assay:

- Measure conversion of [³H]-androstenedione to [³H]-estrone

- Use tritiated water release method for quantification

- Compare activity in I3C/DIM-treated vs. vehicle-treated cells

Estrogen Metabolite Analysis:

- Extract metabolites from culture media

- Separate using high-performance liquid chromatography (HPLC)

- Quantify 2-hydroxyestradiol (2HE2) and 4-hydroxyestradiol (4HE2) ratios

Estrogen Receptor Signaling Assessment:

- Luciferase reporter assay for estrogen-responsive elements

- Western blotting for estrogen receptor phosphorylation status

- Quantitative PCR of estrogen-responsive genes (pS2, GREB1)

Conclusion and Research Perspectives

I3C and its primary derivative DIM represent promising multi-target agents with significant potential in cancer prevention and therapy. Their ability to simultaneously modulate multiple signaling pathways—including cell cycle regulation, apoptosis induction, hormone signaling, detoxification enzyme expression, and viral replication—provides a compelling mechanistic basis for their observed biological activities. However, the pharmacokinetic limitations of these compounds, including poor bioavailability and rapid metabolism, present substantial challenges for clinical translation.

Future research should focus on several key areas:

- Development of novel formulations (nanoparticles, liposomes) to enhance stability and bioavailability

- Synthetic derivatives with improved pharmacokinetic profiles and target specificity

- Well-designed clinical trials to validate preclinical findings, particularly for cancer prevention and antiviral applications

- Combination strategies with conventional therapeutics to potentialize synergistic effects

References

- 1. Synthetic Methodologies and Therapeutic Potential of Indole-3 ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Linus Pauling Institute [lpi.oregonstate.edu]

- 3. Unveiling the Multifaceted Pharmacological Actions of Indole ... [pmc.ncbi.nlm.nih.gov]

- 4. 3,3′-Diindolylmethane and this compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Targets, Anti-cancer Properties and Potency of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Targets for this compound in cancer prevention [sciencedirect.com]

- 7. This compound in vitro antiviral activity against SARS- ... [nature.com]

I3C Sources and Formation in Cruciferous Vegetables

I3C is not present in intact plants but is a hydrolysis product of the glucosinolate glucobrassicin. This conversion occurs through a well-defined biochemical pathway [1] [2] [3].

Diagram 1: Biochemical pathway of I3C formation and metabolism from glucobrassicin in cruciferous vegetables.

Good dietary sources of glucobrassicin (and thus I3C) include broccoli, Brussels sprouts, cabbage, cauliflower, kale, and collard greens [1] [2] [3]. The amount of I3C obtained from the diet is variable, with estimates ranging from 20 to 120 mg per serving of cruciferous vegetables [2] [4].

Quantitative Analysis and Experimental Extraction

Accurate quantification of I3C requires robust analytical methods due to its instability. A modern approach uses Ultrasound-Assisted Dispersive-Filter Extraction (UA-DFE) with a poly(deep eutectic solvent)-graphene oxide nanocomposite [5].

Key Experimental Protocol for I3C Extraction from Broccoli [5]:

- Sample Preparation: Fresh broccoli florets were freeze-dried and ground into a homogeneous powder.

- Sorbent Synthesis: A poly(deep eutectic solvent)-graphene oxide nanocomposite was synthesized as the extraction sorbent.

- Extraction Procedure: The broccoli powder was mixed with the sorbent and a suitable solvent (e.g., methanol or ethanol). The mixture was then subjected to ultrasound irradiation to enhance extraction efficiency.

- Analysis: The extract was filtered and analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for precise identification and quantification.

This method demonstrates high efficiency and sensitivity, making it suitable for quantifying I3C in complex plant matrices.

Biological Activities and Research Evidence

I3C and its primary metabolite DIM exhibit multifaceted biological activities, primarily investigated in preclinical models. The table below summarizes the key mechanisms and evidence levels.

| Biological Activity | Proposed Mechanism of Action | Key Molecular Targets | Evidence Level & Context |

|---|---|---|---|

| Modulation of Carcinogen Metabolism | Induction of Phase I/II biotransformation enzymes [1] [2]. | Aryl hydrocarbon Receptor (AhR), Nrf2, CYP1A1, GST, NQO1 [1] [2]. | Preclinical (cell culture, animal models); considered a primary chemopreventive mechanism [1]. |

| Anti-estrogenic Effects | Alters estrogen metabolism; inhibits estrogen receptor signaling; downregulates aromatase (CYP19) [1] [6] [7]. | CYP19, estrogen receptor-alpha [1] [7]. | Preclinical and small human trials showing altered estrogen metabolism; relevance to breast cancer risk is under investigation [1] [6]. |

| Induction of Cell Cycle Arrest & Apoptosis | Activation of tumor suppressor proteins; downregulation of pro-survival pathways [6] [7] [3]. | p53, PI3K/Akt, NF-κB, Bcl-2, caspases [6] [2] [7]. | Extensive preclinical data in various cancer cell lines (e.g., breast, prostate, melanoma) [6] [7] [3]. |

| Antioxidant & Pro-oxidant Effects | Antioxidant: Reduces Fenton reaction-induced lipid peroxidation [8]. Pro-oxidant: Induces ROS at high doses under low oxidative stress [8]. | Reactive Oxygen Species (ROS), lipid membranes [8]. | In vitro evidence (porcine tissue homogenates). Effect is critically dependent on dose and oxidative context [8]. | | Anti-inflammatory & Immunomodulatory | Inhibition of pro-inflammatory signaling pathways and cytokine production [2] [4]. | NF-κB, TGF-β1 [2] [4]. | Preclinical models of lupus, metabolic diseases, and general inflammation [2] [4]. |

The anticancer effects involve multiple signaling pathways. The following diagram integrates the key mechanisms and targets in a cellular context.

Diagram 2: Core cellular mechanisms of I3C and DIM, showing key molecular targets and pathways involved in their biological effects.

Pharmacokinetics and Research Considerations

Understanding the absorption and metabolism of I3C is critical for designing effective studies.

- Bioavailability and Metabolism: I3C has low (10-35%) and variable bioavailability. It is rapidly converted in the acidic stomach to DIM and other oligomers (e.g., ICZ). DIM is more stable, with a longer plasma half-life (4-8 hours) compared to I3C (1-2 hours) [1] [2] [4]. Many physiological effects are attributed to DIM [1] [2].

- Dual Antioxidant/Pro-oxidant Role: I3C exhibits context-dependent activity. It acts as an antioxidant under high oxidative stress but can display pro-oxidant effects at high doses (e.g., 10-20 mM) under low oxidative stress or basal conditions [8]. This highlights the importance of dose selection in experimental design and potential therapeutic use.

- Research Gaps and Market Trends: Most evidence for non-cancer diseases is from preclinical studies. There is a dire need for large-scale, robust clinical trials to validate efficacy in humans [2] [4]. The I3C market is growing, driven by nutraceutical demand, with trends focusing on high-purity products and novel formulations to improve bioavailability [9].

References

- 1. - Indole - 3 | Linus Pauling Institute | Oregon State University Carbinol [lpi.oregonstate.edu]

- 2. Unveiling the Multifaceted Pharmacological Actions of Indole ... [pmc.ncbi.nlm.nih.gov]

- 3. - Indole - 3 - Wikipedia carbinol [en.wikipedia.org]

- 4. Unveiling the Multifaceted Pharmacological Actions of ... [mdpi.com]

- 5. Analysis of anticancer compound, this compound, in ... [sciencedirect.com]

- 6. Cruciferous Vegetables, Bioactive Metabolites, and ... [pmc.ncbi.nlm.nih.gov]

- 7. Integrating structure–activity relationships, computational ... [sciencedirect.com]

- 8. Two Faces of this compound—Analysis of Lipid ... [mdpi.com]

- 9. This compound 2025-2033 Analysis: Trends, Competitor ... [archivemarketresearch.com]

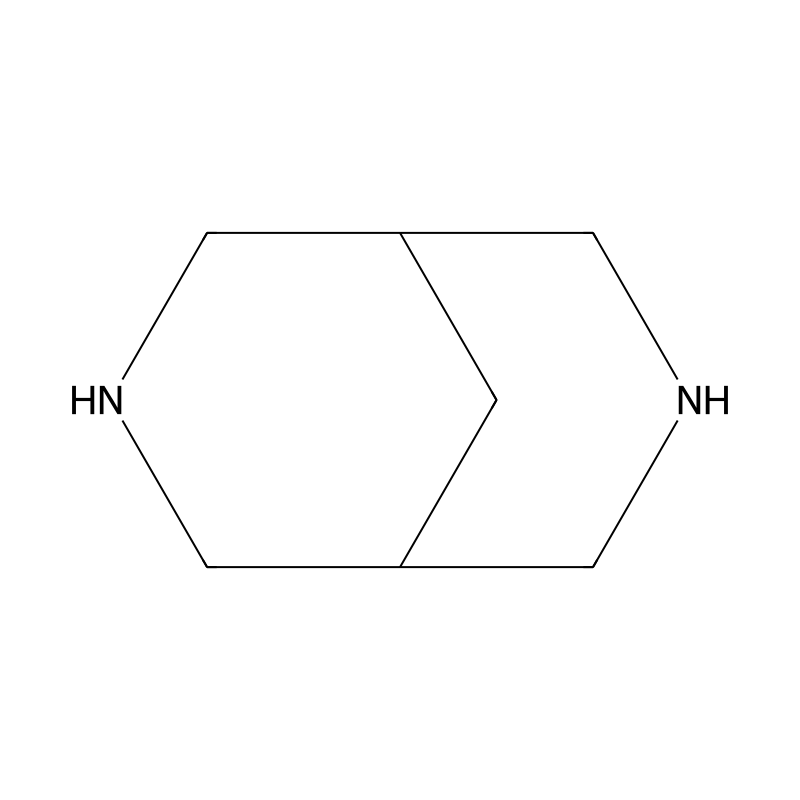

I3C acid condensation products in stomach

Key Acid Condensation Products of I3C

In the acidic environment of the stomach, I3C molecules combine to form a variety of polycyclic aromatic compounds known as acid condensation products [1]. The table below summarizes the major products and their primary biological activities.

| Condensation Product | Key Biological Activities | Notes / Potency |

|---|---|---|

| 3,3'-Diindolylmethane (DIM) | Weak estrogenic (partial ERα agonist), relatively strong anti-androgenic (AR antagonist), anti-estrogenic, activates AhR and Nrf2 pathways [2] [1] [3]. | The most prominent and bioactive condensation product; contributes to I3C's observed effects in vivo [1] [3]. |

| Indolo[3,2-b]carbazole (ICZ) | Potent AhR agonist [1]. | One of the most potent known AhR ligands, with affinity approaching that of TCDD (dioxin) [1]. |

| Linear Trimer (LTr1) | Anti-androgenic activity, strong AhR agonistic properties [2]. | [2-(indol-3-ylmethyl)indol-3-yl]indol-3-ylmethane. |

| Cyclic Trimer (CTr) | Strong AhR agonistic properties [2]. | 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b′:7,8-b″]tri-indole. |

Detailed Experimental Protocols

To investigate the formation and activity of I3C condensation products, researchers use specific methodologies.

Generating and Analyzing I3C Acid Condensation Products (RXM)

This protocol is used to create a mixture of condensation products and identify the compounds responsible for specific biological activities [2].

- Step 1: Synthesis of RXM Mixture: I3C is subjected to acid-catalyzed condensation, typically by dissolving it in an acidic aqueous solution (e.g., 0.1M to 1M HCl) and incubating at 37°C for a defined period (e.g., 1 hour). This generates a complex mixture termed RXM [2].

- Step 2: HPLC Fractionation: The RXM mixture is separated using High-Performance Liquid Chromatography (HPLC). Different fractions are collected based on their retention times, effectively isolating individual compounds or groups of similar compounds like DIM, LTr1, and CTr [2].

- Step 3: Compound Identification: The fractions are analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to identify the specific chemical structures present [2].

- Step 4: Biological Activity Screening: Each HPLC fraction is tested in various in vitro receptor-reporter gene bioassays:

- AhR Agonism Assay: Cells (e.g., human hepatoma lines) transfected with a reporter construct (e.g., luciferase gene under control of Xenobiotic Response Elements) are treated with fractions. AhR activation is measured by luminescence [2] [1].

- (Anti)Estrogenic Activity Assay: Cells expressing the human estrogen receptor alpha (hERα) and an estrogen-responsive reporter gene are used. Estrogenic activity increases reporter signal; anti-estrogenic activity is measured by co-treatment with a known estrogen [2].

- (Anti)Androgenic Activity Assay: Cells expressing the human androgen receptor (hAR) and an androgen-responsive reporter are used. Anti-androgenic activity is measured by the fraction's ability to inhibit reporter activation induced by a known androgen [2].

Investigating I3C's Effect on Intestinal Organoids

This model is used to study the AhR-dependent effects of I3C on gut epithelial differentiation and signaling [4].

- Step 1: Organoid Culture Setup: Intestinal crypts or Lgr5+ intestinal stem cells are isolated from mice and embedded in Matrigel. They are cultured in a complete medium containing essential growth factors: EGF (50 ng/ml), Noggin (100 ng/ml), and R-spondin1 (500 ng/ml) [4].

- Step 2: I3C Treatment: The culture medium is supplemented with I3C (typical concentrations range from 50-200 µM). Organoids are cultured for several days, with the medium changed every 2-4 days [4].

- Step 3: AhR Dependency Check:

- Pharmacological Inhibition: Organoids are co-treated with I3C and an AhR antagonist like α-naphthoflavone.

- Genetic Knockdown: Organoids are transfected with AhR-specific siRNA prior to I3C treatment [4].

- Step 4: Outcome Measurement:

- Morphology: Organoid development and growth are monitored microscopically.

- Gene Expression: mRNA levels of cell lineage markers (e.g., Muc2 for goblet cells, Lysozyme for Paneth cells, IAP for enterocytes) are quantified via RT-qPCR.

- Protein Analysis: Western blotting is performed to detect active, non-phosphorylated β-catenin and components of the Notch signaling pathway [4].

- Step 5: In Vivo Validation: Mice are administered I3C (e.g., via diet or gavage). Tissues are analyzed for goblet and Paneth cell numbers (by histology and immunohistochemistry) and crypt/villus morphology [4].

Biological Mechanisms and Signaling Pathways

The biological effects of I3C and its condensation products are primarily mediated through the AhR, influencing other critical pathways.

AhR Activation and Downstream Signaling by I3C Condensation Products. I3C derivatives activate AhR, modulating detoxification genes and key pathways controlling intestinal cell fate.

Additional Key Mechanisms

- Activation of the Nrf2 Pathway: Both I3C and DIM can activate the transcription factor Nrf2, leading to the upregulation of a battery of antioxidant and phase II detoxifying enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1) [1]. This is a crucial mechanism for their proposed chemopreventive effects.

- Inhibition of Flavin-Containing Monooxygenase (FMO): Dietary I3C has been shown to inhibit both the activity and expression of FMO form 1 in rat liver and intestine [5]. This highlights that I3C can suppress certain enzymes, significantly altering the metabolism and potential toxicity of other xenobiotics.

Pharmacological Considerations and Current Research

- Bioavailability and Stability: A major challenge for clinical application is the poor bioavailability and instability of I3C. It is rapidly absorbed and converted to DIM, but I3C itself becomes undetectable in plasma within hours [3]. DIM has better stability but still faces solubility issues. Strategies like nano-encapsulation are being explored to overcome these limitations [3].

- Dual Role in Cancer: The timing of I3C exposure is critical. It can act as a cancer chemopreventive agent, but it may also promote tumor development in certain animal models if administered after carcinogen exposure [1]. This dual potential warrants caution and further investigation.

- Gut Microbiome and Inflammation: I3C's activation of AhR in the gut plays a vital role in maintaining immune homeostasis. It has been shown to attenuate experimental colitis by inducing IL-22, which subsequently modulates the gut microbiome to promote anti-inflammatory bacteria that produce butyrate [6]. However, in the context of type 1 diabetes in NOD mice, dietary I3C exacerbated insulitis, indicating that the immunological outcome is highly context-dependent and influenced by gut-specific effects on Th17 cells and the microbiome [7].

References

- 1. Indole-3-Carbinol | Linus Pauling Institute [lpi.oregonstate.edu]

- 2. Acid condensation products of this compound and their ... [sciencedirect.com]

- 3. 3,3′-Diindolylmethane and this compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. This compound Promotes Goblet-Cell Differentiation ... [pmc.ncbi.nlm.nih.gov]

- 5. Dietary this compound Inhibits FMO Activity and ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound prevents colitis and associated microbial ... [pmc.ncbi.nlm.nih.gov]

- 7. Dietary this compound Activates AhR in the Gut, Alters ... [frontiersin.org]

Comprehensive Technical Guide: Myrosinase-Mediated Activation of Indole-3-Carbinol and Its Therapeutic Applications

Introduction to the Glucosinolate-Myrosinase System and I3C Bioactivation

The glucosinolate-myrosinase system represents one of nature's most sophisticated plant defense mechanisms, which has garnered significant scientific interest for its profound implications in human health and disease prevention. This system, predominantly found in cruciferous vegetables such as broccoli, cabbage, Brussels sprouts, and kale, involves the enzymatic conversion of inert glucosinolate compounds into biologically active products with demonstrated chemopreventive properties. At the heart of this activation process lies myrosinase (β-thioglucoside glucohydrolase, EC 3.2.1.147), a specialized enzyme that catalyzes the hydrolysis of glucobrassicin to form indole-3-carbinol (I3C), a compound with pleiotropic biological activities relevant to cancer prevention, hepatic protection, and inflammation modulation [1] [2].

The scientific and clinical interest in I3C has expanded dramatically over the past decade, with research revealing its multi-faceted mechanisms of action ranging from xenobiotic metabolism modulation to apoptosis induction in malignant cells. However, the bioavailability and efficacy of I3C are intrinsically dependent on myrosinase-mediated activation, making understanding this enzymatic process fundamental to harnessing its full therapeutic potential. This technical guide provides a comprehensive examination of myrosinase's role in I3C activation, detailing the biochemical transformations, analytical methodologies, and pharmacological implications for researchers and drug development professionals. Through systematic analysis of quantitative data, experimental protocols, and mechanistic pathways, this review aims to equip scientists with the necessary foundation to advance research in this promising area of nutritional pharmacology [3] [4].

Biochemical Transformation: From Glucobrassicin to Bioactive Indoles

Myrosinase-Catalyzed Hydrolysis of Glucobrassicin

The activation pathway begins when plant tissue is damaged through chewing, cutting, or processing, allowing myrosinase to contact its substrate glucobrassicin (3-indolylmethyl glucosinolate). Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in glucobrassicin, initiating a series of transformations that ultimately yield bioactive indoles [5] [2]. The enzymatic reaction follows a double displacement mechanism with ascorbate acting as a essential cofactor, significantly enhancing catalytic efficiency—studies demonstrate that ascorbate can increase Vmax of myrosinase from Raphanus sativus by over 100-fold under optimal conditions [2].

The hydrolysis proceeds through several intermediate stages: initially, myrosinase cleaves the β-thioglucoside linkage, releasing D-glucose and forming an unstable aglycone intermediate (thiohydroximate-O-sulfonate). This aglycone spontaneously rearranges, releasing a sulfate ion and forming indole-3-methyl isothiocyanate (IMITC) [6]. Historically, IMITC was considered a theoretical intermediate that had never been experimentally observed due to its extreme instability. However, recent analytical advances have enabled its detection through identification of its mercapturic acid conjugate (IMITC-NAC) in human urine following consumption of Brussels sprouts and cabbage, providing direct evidence for this pathway in humans [6]. The IMITC intermediate rapidly decomposes, yielding primarily This compound (I3C) and smaller amounts of indole-3-acetonitrile [4].

Figure 1: Biochemical Pathway of I3C Formation and Acid Condensation Products

Acid-Catalyzed Condensation to Bioactive Oligomers

Following liberation from glucobrassicin, I3C undergoes significant transformation in the acidic environment of the stomach (pH < 4), where it condenses into a complex mixture of polyaromatic compounds known collectively as acid condensation products [5]. This transformation is crucial because many of the documented biological activities attributed to I3C consumption actually result from these condensation products rather than I3C itself [4]. The major and most biologically significant condensation product is 3,3'-diindolylmethane (DIM), which typically constitutes the predominant species formed under acidic conditions both in vitro and in vivo [1] [5]. Additional oligomeric products include linear trimers such as LTr1 [2-(indol-3-ylmethyl)-indol-3-yl]indol-3-ylmethane, cyclic trimers (CT), and the potent aryl hydrocarbon receptor (AhR) ligand indolo[3,2-b]carbazole (ICZ) [1] [4].

The conversion of I3C to DIM and other oligomers in the acidic environment of the stomach has led to the conceptualization of I3C as a "pronutraceutical"—a compound that itself may have limited bioactivity but serves as a precursor to multiple bioactive molecules [4]. This transformation is so efficient that I3C is rarely detectable in plasma following oral ingestion, while DIM reaches peak concentrations approximately two hours post-consumption [5]. The pharmacological implications of this conversion are substantial, as research demonstrates that the cancer chemopreventive properties of I3C are markedly reduced or eliminated when exposure bypasses the stomach, strongly suggesting that the acid condensation products mediate most observed in vivo effects [4].

Factors Influencing Myrosinase Activity and I3C Yield

Multiple factors significantly impact myrosinase activity and consequently the yield of I3C from dietary sources. Understanding these variables is essential for designing consistent experimental systems and developing reliable therapeutic formulations:

Thermal stability: Myrosinase demonstrates remarkable stability within intact plant tissues, with residual activity exceeding 65% following stir-frying and approximately 10% after steaming or microwaving in various cabbage accessions [7]. This thermal stability far exceeds that of crude enzyme extracts, attributed to protective effects of the plant cellular matrix and the rate of core temperature increase during heating [7].

pH dependence: The enzymatic activity of myrosinase and the subsequent product distribution are strongly pH-dependent. At neutral pH (6-7), the primary hydrolysis product is isothiocyanate, while under acidic conditions (pH < 3) and in the presence of ferrous ions or epithiospecifier proteins (ESP), nitrile formation is favored [2]. This has significant implications for I3C yield, as the conversion of glucobrassicin proceeds optimally at neutral to slightly acidic pH.

Cellular compartmentalization: In intact plants, the glucosinolate-myrosinase system exhibits sophisticated compartmentalization to prevent uncontrolled activation. Myrosinase is stored predominantly as myrosin grains in specialized idioblasts called myrosin cells, while glucosinolates reside in adjacent but separate S-cells [2]. This spatial separation ensures rapid activation only upon tissue damage from herbivory or food processing.

Cooking methods: Different domestic cooking techniques dramatically affect myrosinase stability and consequently I3C bioavailability. As shown in Table 1, steaming and microwaving generally cause the greatest myrosinase inactivation, while stir-frying preserves substantial enzyme activity across various cabbage morphotypes [7].

Table 1: Impact of Domestic Cooking Methods on Myrosinase Stability in Different Cabbage Accessions

| Cooking Method | Temperature Profile | Myrosinase Retention Range | GSL Retention Range | Optimal Conditions for I3C Yield |

|---|---|---|---|---|

| Stir-frying | High heat, short time (∼5 min) | 25-65% residual activity | 30-75% loss | High enzyme activity, but significant GSL depletion |

| Steaming | Moist heat, moderate time (∼10 min) | 5-40% residual activity | Up to 97% retention | Best balance of GSL preservation with some myrosinase activity |

| Microwaving | Radiation, short time (∼5 min) | 2-35% residual activity | Variable (30-90%) | Limited by extensive enzyme inactivation |

| Raw (reference) | No heat treatment | 100% activity | 100% retention | Maximum theoretical yield but requires tissue disruption |

Pharmacokinetics and Bioavailability of I3C and Its Derivatives

The absorption, distribution, metabolism, and excretion (ADME) profiles of I3C and its acid condensation products present substantial challenges and opportunities for therapeutic development. After oral administration of I3C, the compound is rapidly absorbed and distributed to various tissues, including the liver, kidney, heart, lung, brain, and plasma [8]. However, I3C itself demonstrates extreme pharmacokinetic instability, becoming undetectable in plasma within one hour after ingestion due to its rapid conversion to acid condensation products, primarily DIM [8] [5].

In human pharmacokinetic studies, DIM is detectable in plasma approximately 15 minutes after I3C ingestion, reaching peak concentrations around two hours post-administration [8]. The maximum plasma concentrations (Cmax) demonstrate dose-dependency, ranging from <100 ng/mL with oral doses of 400-600 mg I3C up to 500-600 ng/mL with doses of 1,000-1,200 mg [5]. DIM remains quantifiable in plasma for up to 6 hours in mice and up to 12 hours in humans before becoming undetectable by 24 hours post-ingestion [8] [5]. Recent clinical studies have revealed extensive metabolism of DIM in vivo, with mono- and di-hydroxylation followed by conjugation with sulfate or glucuronic acid as the primary metabolic pathways [4]. These metabolites, whose pharmacological activities remain largely uncharacterized, constitute a significant portion of the circulating species following DIM administration.

Table 2: Pharmacokinetic Parameters of I3C and DIM in Preclinical and Clinical Studies

| Parameter | I3C (Preclinical) | DIM (Preclinical) | I3C (Human) | DIM (Human) |

|---|---|---|---|---|

| Tmax (time to peak concentration) | 15-30 minutes | 15 minutes - 2 hours | Not detectable | ~2 hours |

| Cmax (peak concentration) | Not reported | Dose-dependent | Not detectable | <100 ng/mL (400-600 mg I3C) to 500-600 ng/mL (1000-1200 mg I3C) |

| Elimination Half-life | <1 hour | ~6 hours | Not detectable | <12 hours |

| Tissue Distribution | Liver, kidney, heart, lung, brain, plasma | Preferentially distributed to tissues over plasma | Not detectable | Extensive metabolism to hydroxylated and conjugated derivatives |

| Detection Window | Up to 1 hour | Up to 6 hours | Undetectable | Up to 24 hours |

The oral bioavailability of I3C and DIM is compromised by several factors, including poor aqueous solubility (3.75-7 mg/mL for I3C), rapid gastric condensation (for I3C), and extensive hepatic metabolism [8]. These limitations have prompted the development of novel formulation strategies to enhance therapeutic potential. Encapsulation of I3C and DIM into nanoparticles, liposomes, and lipid-based delivery systems has shown promise in improving solubility, stability, and bioavailability in preclinical models [8] [5]. For instance, administration of DIM in liquid oil formulations demonstrates significantly higher bioavailability compared to crystalline DIM forms in rat models [8]. Similarly, the addition of exogenous myrosinase from brown mustard powder to cooked Brassica vegetables where endogenous myrosinase has been inactivated increases sulforaphane bioavailability four-fold, suggesting a similar approach could enhance I3C yield [7].

Experimental Methods for Myrosinase and I3C Analysis

Myrosinase Activity Assays

Accurate quantification of myrosinase activity is essential for standardizing enzymatic hydrolysis conditions and evaluating processing effects on cruciferous vegetables. The most widely employed method involves measuring the initial rate of glucose release from glucosinolate substrates using coupled enzymatic assays [7]. The general protocol involves:

Enzyme extraction: Homogenize plant tissue in cold phosphate buffer (pH 7.0, 0.1 M) containing EDTA (1 mM) and ascorbate (0.5 mM). Centrifuge at 12,000 × g for 20 minutes at 4°C and collect the supernatant as the crude enzyme extract [7].

Reaction conditions: Incubate enzyme extract with sinigrin (allyl glucosinolate, 2.5 mM) as substrate in phosphate buffer (pH 7.0, 0.1 M) containing ascorbate (0.5 mM) at 37°C for 5-15 minutes. The reaction is terminated by heating at 100°C for 5 minutes [2].

Glucose quantification: Measure released glucose using a glucose oxidase-peroxidase coupled system or HPLC with refractive index detection. One unit of myrosinase activity is defined as the amount of enzyme that hydrolyzes 1 μmol of sinigrin per minute under standard assay conditions [7] [2].

pH optimization: For specific investigation of glucobrassicin hydrolysis, adapt the buffer system to physiological pH ranges (pH 5.5-7.5) to determine optimal activity conditions.

Recent adaptations of this method incorporate real-time monitoring of isothiocyanate formation by UV spectroscopy at 235-245 nm, providing a direct measurement of myrosinase-catalyzed product formation without requiring secondary detection systems [7].

Phytochemical Analysis of I3C and Derivatives

Comprehensive analysis of I3C and its acid condensation products requires sophisticated chromatographic separation coupled with sensitive detection methods. The following protocols represent state-of-the-art methodologies for quantifying these compounds in biological matrices:

Sample preparation for plant tissues: Homogenize fresh or frozen plant material (100-500 mg) in methanol:water (70:30, v/v) containing appropriate internal standards (e.g., stable isotope-labeled I3C or DIM). For active myrosinase studies, briefly blanch tissue prior to extraction to prevent enzymatic hydrolysis during processing. For total glucobrassicin content, incubate homogenate with exogenous myrosinase (0.1 U/mL) at pH 7.0, 37°C for 2 hours to ensure complete conversion to I3C [9] [7].

LC-ESI-MS/MS analysis of I3C and DIM: Separate compounds using a C18 reversed-phase column (150 × 2.1 mm, 3.5 μm) with gradient elution (mobile phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile). Employ electrospray ionization in positive mode with multiple reaction monitoring (MRM) for specific detection. Use transitions m/z 148→130 for I3C and m/z 247→143 for DIM for quantification [6] [8].

IMITC-NAC analysis in urine: To confirm the intermediate formation of IMITC, analyze its N-acetylcysteine conjugate (IMITC-NAC) in human urine following consumption of glucobrassicin-rich vegetables. Extract urine samples (1 mL) using solid-phase extraction (C18 cartridges), elute with methanol, and analyze by LC-ESI-MS/MS using the transition m/z 364→145 for IMITC-NAC and m/z 369→150 for the stable isotope-labeled internal standard [13C,15N]IMITC-NAC [6].

Quantification of acid condensation products: For comprehensive analysis of the oligomeric condensation products, employ HPLC with photodiode array detection using a C18 column (250 × 4.6 mm, 5 μm) with gradient elution (acetonitrile:water, 40:60 to 100:0 over 40 minutes). Monitor at 280 nm for indole compounds and identify specific compounds by comparison with authentic standards (DIM, ICZ, LTr1) [1] [4].

In Vitro Biological Activity Assays

Evaluation of the pharmacological effects of myrosinase-activated I3C products requires carefully designed cell-based assays that account for the compound's instability and metabolic transformation:

Cell culture considerations: Culture appropriate cell lines (e.g., MCF-7 breast cancer, LNCaP prostate cancer, primary hepatocytes) in standard media. For I3C treatment, precondition media to acidic pH (5.0-6.0) for 2-4 hours to allow acid condensation prior to neutralization and application to cells, or use pre-formed DIM/oligomers dissolved in DMSO [8] [4]. Include controls for pH effects and vehicle (DMSO) in all experiments.

AhR activation assays: Seed cells in 96-well plates and transfect with an AhR-responsive luciferase reporter (e.g., pGudLuc1.1). Treat with I3C (1-100 μM), DIM (0.1-50 μM), or ICZ (0.001-0.1 μM) for 16-24 hours, then measure luciferase activity. Include TCDD (10 nM) as positive control and CH223191 (1 μM) as AhR antagonist control [5] [4].

CYP450 enzyme modulation: Quantify mRNA expression of CYP1A1, CYP1A2, and CYP1B1 by RT-qPCR in hepatocyte models following treatment with I3C condensation products (24-48 hours). Use TaqMan assays with 18S rRNA as reference gene. Confirm protein expression by western blot and enzymatic activity using ethoxyresorufin-O-deethylase (EROD) assays [5].

Antiproliferative activity: Seed cancer cells in 96-well plates (3000 cells/well) and treat with I3C or derivatives (1-200 μM) for 72 hours. Assess viability using MTT or CCK-8 assays, and calculate IC50 values using four-parameter logistic regression. For apoptosis analysis, perform Annexin V/propidium iodide staining followed by flow cytometry [8] [10].

Therapeutic Implications and Clinical Translation

Cancer Chemoprevention Mechanisms

The chemopreventive properties of myrosinase-activated I3C products operate through multiple interconnected mechanisms that target various stages of carcinogenesis. The most well-characterized pathway involves aryl hydrocarbon receptor (AhR) modulation [5] [4]. I3C condensation products, particularly DIM and ICZ, function as AhR ligands, with ICZ demonstrating particularly high binding affinity (Kd = 0.19 nM) approaching that of the prototypical AhR ligand TCDD [4]. AhR activation leads to translocation of the receptor to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (Arnt) protein. This complex then binds to xenobiotic response elements (XRE) in the promoter regions of numerous genes, including those encoding phase I (CYP1A1, CYP1A2, CYP1B1) and phase II (GSTs, UGTs) biotransformation enzymes [5]. This enhanced expression facilitates the metabolic clearance of potential carcinogens and endogenous estrogens, reducing cancer risk.

Beyond AhR-mediated effects, I3C and DIM demonstrate significant impact on estrogen metabolism, which may underlie their protective effects against hormone-dependent cancers. Both compounds downregulate aromatase (CYP19) expression in estrogen-responsive breast cells, reducing the conversion of androgens to estrogens [5]. Additionally, they shift estrogen metabolism toward preferentially producing 2-hydroxyestradiol over the more genotoxic 4-hydroxyestradiol and 16α-hydroxyestrone, thereby reducing estrogen-mediated DNA damage and cellular proliferation [5] [4]. This metabolic shift represents a key mechanism in breast cancer chemoprevention and has been demonstrated in human clinical trials where I3C supplementation (300-400 mg/day) significantly altered the ratio of urinary estrogen metabolites toward the less carcinogenic 2-hydroxylation pathway [4].

Additional anticancer mechanisms include apoptosis induction through modulation of Bcl-2 family proteins (increased Bax/Bcl-2 ratio), caspase activation, and cell cycle arrest at G1/S checkpoint via regulation of cyclin-dependent kinases and their inhibitors [8] [10]. DIM has also been shown to inhibit cancer cell invasion and angiogenesis through downregulation of matrix metalloproteinases and vascular endothelial growth factor (VEGF) expression, further contributing to its antitumor efficacy [1] [3].

Figure 2: Multifactorial Mechanisms of Cancer Chemoprevention by Myrosinase-Activated I3C Products

Clinical Evidence and Therapeutic Applications

The translation of preclinical findings to clinical applications has progressed substantially, with human trials demonstrating both pharmacokinetic validation and preliminary efficacy signals. In chemoprevention studies, I3C supplementation has shown promise in managing recurrent respiratory papillomatosis and cervical intraepithelial neoplasia (CIN), conditions linked to human papillomavirus (HPV) infection [5]. The proposed mechanism involves AhR-mediated inhibition of HPV oncogene expression and restoration of normal cell cycle control in infected epithelial tissues. Additionally, clinical trials in women with a family history of breast cancer or those at increased risk have demonstrated that I3C supplementation (300-400 mg/day) favorably alters urinary estrogen metabolite profiles, shifting the 2-hydroxyestrone:16α-hydroxyestrone ratio toward putative protective patterns [5] [4].

Beyond cancer applications, recent research has revealed novel therapeutic dimensions for myrosinase-activated I3C products. A 2024 study demonstrated that I3C pretreatment (150 mg/kg) in a rat model of middle cerebral artery occlusion significantly reduced cerebral infarction volume by approximately 20%, improved neurological function scores, and enhanced seven-day survival rates [10]. The protective mechanism involved microglia polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes, with concomitant reduction in pro-apoptotic factors (Bax, caspase-3, caspase-9) and increased anti-apoptotic Bcl-2 expression [10]. This suggests potential applications in stroke and other neuroinflammatory conditions.

Additional clinical investigations have explored I3C and DIM in contexts such as obesity-related metabolic dysfunction, autoimmune conditions like lupus erythematosus, and hormone balance in conditions such as estrogen dominance [3]. The favorable safety profile observed in clinical trials, with few adverse effects reported at doses up to 400-600 mg/day, supports further therapeutic development [4]. However, experts caution that the timing of I3C exposure may critically influence its effects, as demonstrated in animal models where I3C administration prior to or concurrent with carcinogen exposure provides protection, while post-initiation exposure may potentially promote tumor development in certain contexts [5].

Challenges in Drug Development and Formulation Strategies

The transition from dietary component to reliable therapeutic agent faces several substantial challenges that require innovative formulation approaches. The chemical instability of I3C presents a major obstacle, as it rapidly dimerizes to DIM even under neutral pH conditions and room temperature storage [8]. This instability complicates pharmaceutical development, quality control, and shelf-life determination. Additionally, the low oral bioavailability of both I3C and DIM limits their therapeutic potential, necessitating high doses that may increase the risk of off-target effects [8] [3].

Advanced drug delivery systems offer promising solutions to these limitations. Nanoencapsulation technologies using biopolymers (chitosan, alginate) or lipids (solid lipid nanoparticles, nanostructured lipid carriers) can protect I3C from premature degradation and enhance its absorption [8]. Similarly, complexation approaches with cyclodextrins or phospholipids have demonstrated improved stability and bioavailability in preclinical models [3]. Another innovative strategy involves developing synthetic derivatives of I3C and DIM with enhanced pharmaceutical properties while retaining biological activity. For instance, the semi-synthetic PPARγ agonist SR13668 was designed to maintain the anticancer activity of the native compounds while offering improved metabolic stability [8].

From a clinical translation perspective, the variable myrosinase activity in processed vegetables and individual differences in gut microbiota myrosinase expression create significant challenges in standardizing dosing from dietary sources [7] [4]. This variability supports the development of standardized supplements that either deliver pre-formed DIM or combine I3C with controlled myrosinase activity to ensure consistent bioactivation. However, the complex mixture of condensation products formed under gastric conditions may possess complementary biological activities that would be lost with single-compound administration, highlighting the need for careful consideration of the optimal active pharmaceutical ingredient composition [4].

Conclusion and Future Directions

The critical role of myrosinase in activating I3C from its precursor glucobrassicin represents a fascinating example of how plant biochemistry intersects with human pharmacology. Through its specific hydrolytic action, myrosinase initiates a cascade of chemical transformations that yield a spectrum of bioactive compounds with demonstrated efficacy across multiple disease models. The complexity of this system—from the compartmentalized enzyme-substrate relationship in plants to the pH-dependent condensation in the human stomach—underscores the importance of understanding these fundamental processes to harness their full therapeutic potential.

Future research directions should address several key knowledge gaps. First, the individual pharmacological activities of the various acid condensation products beyond DIM and ICZ remain largely uncharacterized [4]. Systematic evaluation of these compounds would provide valuable insights into structure-activity relationships and potentially identify more potent or specific therapeutic agents. Second, the clinical significance of the recently identified hydroxylated and conjugated DIM metabolites requires comprehensive investigation to determine whether these represent activation or inactivation pathways [4]. Third, the development of delivery strategies that optimize the formation and bioavailability of the most therapeutically relevant condensation products would represent a significant advance in translational development.

From a clinical perspective, well-designed randomized controlled trials are needed to establish definitive efficacy for specific indications and determine optimal dosing regimens. Additionally, the potential for combinatorial approaches that pair I3C/DIM with other bioactive compounds, such as sulforaphane from glucoraphanin, merits exploration based on evidence of synergistic effects in preclinical models [4]. As research continues to elucidate the multifaceted mechanisms and therapeutic applications of myrosinase-activated I3C products, this natural biochemical system holds substantial promise for contributing to innovative approaches in cancer chemoprevention, neuroprotection, and inflammatory disease management.

References

- 1. This compound ( I ) and its Major Derivatives: Their... 3 C [pubmed.ncbi.nlm.nih.gov]

- 2. - Wikipedia Myrosinase [en.wikipedia.org]

- 3. Synthetic Methodologies and Therapeutic Potential of ... [mdpi.com]

- 4. Indoles Derived From Glucobrassicin: Cancer ... [frontiersin.org]

- 5. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Identification and Analysis of a Mercapturic Acid ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Impact of Domestic Cooking Methods on Myrosinase ... [mdpi.com]

- 8. 3,3′-Diindolylmethane and this compound - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Trait Loci Identification and Candidate Genes ... [pmc.ncbi.nlm.nih.gov]

- 10. This compound (I3C) reduces apoptosis and improves ... [nature.com]

Introduction to Indole-3-Carbinol (I3C) Synthesis

References

- 1. and Therapeutic Potential of... Synthetic Methodologies [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Dietary Ligands of the Aryl Hydrocarbon Receptor Induce Anti ... [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the Multifaceted Pharmacological Actions of Indole ... [pmc.ncbi.nlm.nih.gov]

- 5. 3,3′-Diindolylmethane and indole -3-carbinol: potential therapeutic... [cancerci.biomedcentral.com]

- 6. The synthesis of indole-3-carbinols (I3C) and their ... [pubs.rsc.org]

- 7. This compound | Linus Pauling Institute [lpi.oregonstate.edu]

Comprehensive Analytical Methods for Indole-3-Carbinol Quantification in Broccoli: Application Notes and Protocols for Researchers

Introduction to I3C Analysis in Broccoli Matrices

Indole-3-carbinol (I3C) has garnered significant attention in pharmaceutical and nutritional research due to its potent anticancer properties against various cancer types, including breast, colon, and prostate cancers. This bioactive compound is naturally present in cruciferous vegetables, particularly broccoli, where it is released when plant tissues are damaged through processing or mastication. The release occurs via enzymatic hydrolysis of glucobrassicin by the endogenous enzyme myrosinase, leading to the formation of I3C alongside other hydrolysis products. The analytical challenge in quantifying I3C stems from its inherent chemical instability under various conditions, including low pH and elevated temperatures, where it rapidly converts to acid condensation products such as diindolylmethane (DIM) and other oligomers. This instability necessitates careful optimization of extraction and analysis conditions to ensure accurate quantification [1].

The interest in I3C quantification extends across multiple disciplines, including pharmaceutical development, dietary supplement quality control, and clinical nutrition research. Accurate measurement of I3C is essential for establishing dose-response relationships in preclinical studies and for standardizing broccoli-based nutritional interventions. Over the past decade, significant methodological advancements have been made to address the analytical challenges posed by I3C's instability, leading to the development of various extraction techniques and detection methods with improved sensitivity, specificity, and efficiency. These methods must account for the complex broccoli matrix, which contains numerous interfering compounds such as pigments, lipids, and other glucosinolate derivatives that can compromise analytical accuracy if not properly removed [2] [3].

Table 1: Overview of Analytical Techniques for I3C Quantification in Broccoli

| Analytical Technique | Extraction Method | Detection Limits | Analysis Time | Key Advantages |

|---|---|---|---|---|

| UHPLC-MS/MS | QuEChERS | LOD: 5 μg/kg, LOQ: 15 μg/kg | ~20 min | High sensitivity, simultaneous detection of multiple compounds |